

# 3-Bromo-5-isopropylpyridine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Bromo-5-isopropylpyridine**

Cat. No.: **B166108**

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An In-depth Technical Guide to **3-Bromo-5-isopropylpyridine**: Properties, Reactivity, and Applications

## Introduction

**3-Bromo-5-isopropylpyridine** is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom and an isopropyl group on a pyridine core, makes it a key intermediate in the development of complex molecules. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and the strategic placement of the bromo and isopropyl substituents allows for precise molecular modifications. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of the chemical properties, spectroscopic signature, synthesis, and reactivity of **3-Bromo-5-isopropylpyridine**, with a focus on its practical application for researchers in medicinal chemistry and drug discovery.

## Section 1: Physicochemical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent reactions.

## Physicochemical Data

The core properties of **3-Bromo-5-isopropylpyridine** are summarized in the table below. While specific experimental data for properties like melting and boiling points are not widely published, the provided data is based on supplier information and computational predictions.

Property	Value	Source
CAS Number	1209459-74-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	200.08 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
MDL Number	MFCD14702749	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES	CC(C)C1=CN=CC(Br)=C1	<a href="#">[1]</a> <a href="#">[3]</a>
Storage	Inert atmosphere, room temperature	<a href="#">[3]</a>

## Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of **3-Bromo-5-isopropylpyridine**.[\[5\]](#)[\[6\]](#) The expected spectral characteristics are detailed below.

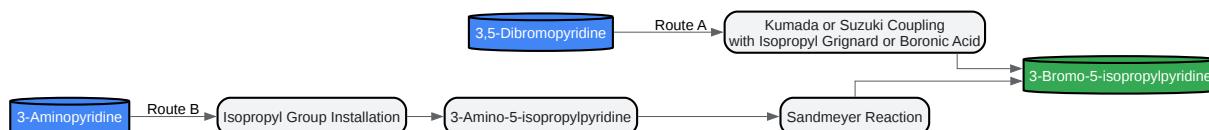
Caption: Structure of **3-Bromo-5-isopropylpyridine** with key positions labeled.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
  - The three protons on the pyridine ring (H<sub>2</sub>, H<sub>4</sub>, H<sub>6</sub>) will appear in the aromatic region (typically  $\delta$  7.0-8.5 ppm), each as a distinct signal due to their unique electronic environments and coupling patterns.
  - The methine proton of the isopropyl group (-CH) will appear as a septet (a multiplet of 7 lines) in the aliphatic region (typically  $\delta$  2.8-3.2 ppm).
  - The six methyl protons (-CH<sub>3</sub>) of the isopropyl group will appear as a doublet in the aliphatic region (typically  $\delta$  1.2-1.4 ppm), integrating to 6H.

- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule.
  - The five carbons of the pyridine ring will appear in the downfield region (typically  $\delta$  120-155 ppm). The carbon bearing the bromine ( $\text{C}_3$ ) will be influenced by the halogen's electronegativity and heavy atom effect.
  - The aliphatic carbons of the isopropyl group will appear in the upfield region (typically  $\delta$  20-40 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks would include C-H stretching from the aromatic ring and the isopropyl group ( $\sim 2800$ - $3100\text{ cm}^{-1}$ ), C=N and C=C stretching vibrations from the pyridine ring ( $\sim 1400$ - $1600\text{ cm}^{-1}$ ), and a C-Br stretching vibration in the fingerprint region ( $< 1000\text{ cm}^{-1}$ ).<sup>[5]</sup>
- Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  200 and a characteristic  $\text{M}+2$  peak of nearly equal intensity at  $\text{m/z}$  202, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).<sup>[7]</sup> Common fragmentation patterns would involve the loss of the isopropyl group or the bromine atom.

## Section 2: Synthesis Strategies

The synthesis of **3-Bromo-5-isopropylpyridine** is not widely detailed in the literature, but plausible routes can be designed based on established methods for pyridine functionalization. A common strategy involves the modification of a pre-existing substituted pyridine.



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Caption: Plausible synthetic routes to **3-Bromo-5-isopropylpyridine**.

One potential method involves a selective cross-coupling reaction on 3,5-dibromopyridine. By carefully selecting a catalyst system (e.g., palladium or nickel-based) that favors mono-alkylation, an isopropyl group can be introduced from an isopropyl Grignard reagent (in a Kumada coupling) or an isopropylboronic acid derivative (in a Suzuki coupling).<sup>[8]</sup>

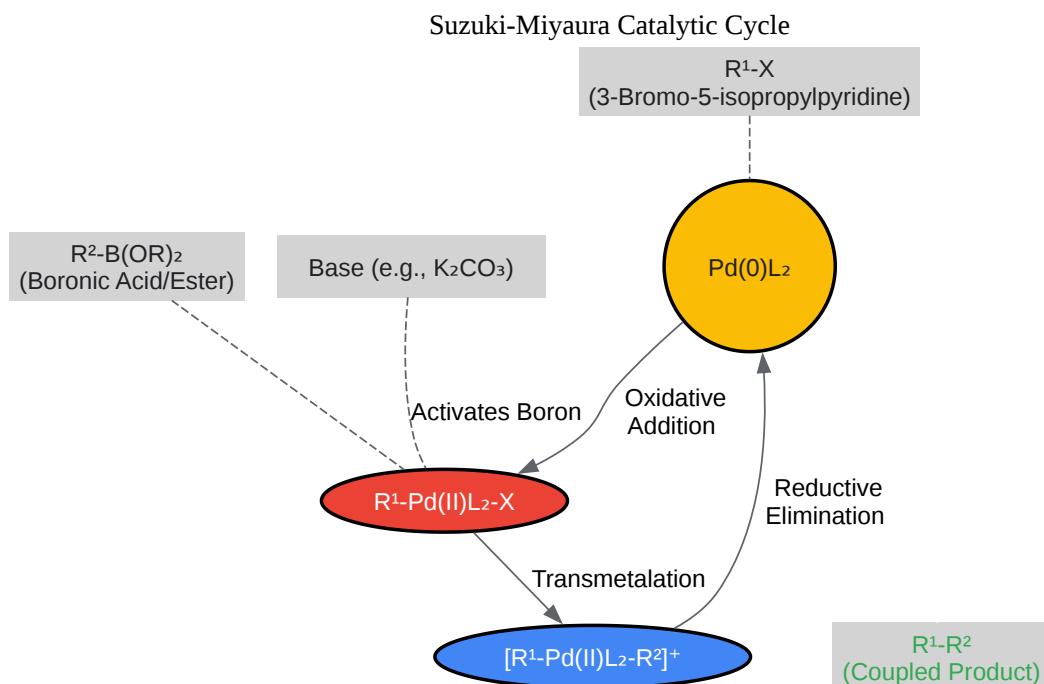
Alternatively, a synthesis could begin with a different pyridine derivative, such as 3-aminopyridine, followed by the introduction of the isopropyl group and a subsequent Sandmeyer reaction to convert the amino group into the bromo group.<sup>[9]</sup>

## Section 3: Chemical Reactivity and Key Transformations

The utility of **3-Bromo-5-isopropylpyridine** in drug discovery stems from its predictable and versatile reactivity. The C<sub>3</sub>-Br bond is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions.

### Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds.<sup>[10][11]</sup> It couples an organohalide with an organoboron species, catalyzed by a palladium complex.<sup>[10][12]</sup> **3-Bromo-5-isopropylpyridine** is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

#### Exemplary Protocol: Suzuki-Miyaura Coupling

- To a reaction vessel under an inert atmosphere (e.g., argon), add **3-Bromo-5-isopropylpyridine** (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as  $Pd(PPh_3)_4$  (1-5 mol%), and a base like  $K_2CO_3$  or  $Cs_2CO_3$  (2-3 eq.).<sup>[13]</sup>
- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

- Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired coupled product.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in pharmaceuticals.<sup>[14][15]</sup> This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.<sup>[14][16][17]</sup> Using **3-Bromo-5-isopropylpyridine**, a diverse range of amino groups can be installed, providing access to a vast chemical space of novel aniline and heteroarylamine derivatives.

### Exemplary Protocol: Buchwald-Hartwig Amination

- In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaO<sup>t</sup>Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).<sup>[18]</sup>
- Add **3-Bromo-5-isopropylpyridine** (1.0 eq.) and the desired amine (1.1-1.2 eq.).
- Add an anhydrous aprotic solvent, such as toluene or dioxane.
- Heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- Cool the reaction mixture, quench carefully with water, and extract with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the residue by flash chromatography to obtain the aminated product.

## Section 4: Applications in Research and Drug Development

Substituted pyridines are critical scaffolds in medicinal chemistry. The structural motif of **3-Bromo-5-isopropylpyridine** makes it an attractive starting point for synthesizing compounds targeting a wide range of biological targets.

- Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The C<sub>3</sub> position, functionalized via Suzuki or Buchwald-Hartwig reactions, allows for the exploration of the solvent-exposed region of the ATP-binding pocket.
- CNS Agents: The lipophilic isopropyl group can enhance blood-brain barrier permeability, making this scaffold suitable for developing agents targeting the central nervous system.[\[10\]](#)
- Agrochemicals: Pyridine-based structures are also common in modern herbicides and pesticides, where the substituents can be tuned to achieve desired activity and selectivity.  
[\[19\]](#)

The ability to rapidly generate diverse libraries of compounds from **3-Bromo-5-isopropylpyridine** via robust cross-coupling chemistry makes it a high-value intermediate for lead optimization campaigns in the pharmaceutical and agrochemical industries.[\[20\]](#)

## Section 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **3-Bromo-5-isopropylpyridine** should be consulted, general precautions for handling halogenated pyridines should be followed.

- General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[\[21\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[22\]](#) Avoid breathing vapors or dust.[\[23\]](#)
- Hazards: Halogenated pyridines are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[\[22\]](#)[\[24\]](#) They may also cause respiratory irritation.[\[22\]](#)

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[\[3\]](#)[\[25\]](#) Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[\[21\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[\[25\]](#)

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- To cite this document: BenchChem. [3-Bromo-5-isopropylpyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166108#3-bromo-5-isopropylpyridine-chemical-properties]

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